molecular formula C10H8N2O3S B2612862 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid CAS No. 32991-52-9

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid

Cat. No. B2612862
CAS RN: 32991-52-9
M. Wt: 236.25
InChI Key: RTJIRQSSLPUVKV-UHFFFAOYSA-N
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Description

“2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of compound is often found in drugs and other active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound you’re asking about, has been a subject of research. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered heterocyclic ring with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles depend on the electron-withdrawing and donating substituents in the 3 and 4 positions of the 1,2,4-oxadiazole . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-11-9(12-15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJIRQSSLPUVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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